9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by the introduction of the phenyl and methoxyphenyl groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired route of the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the purine ring system, along with the attached phenyl and methoxyphenyl groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the purine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the purine ring, as well as the phenyl and methoxyphenyl groups. The purine ring is aromatic and thus relatively stable, but it can participate in various reactions under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar phenyl and methoxyphenyl groups .Scientific Research Applications
Synthesis and Biological Activity
Studies on the synthesis and biological activity of purine derivatives have shown their potential as antimycobacterial agents. For instance, compounds with modifications at the purine ring, including those with methoxyphenyl substituents, have been explored for their activity against Mycobacterium tuberculosis. These compounds are highlighted for their low toxicity against mammalian cells and efficacy within macrophages, positioning them as promising antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Hydrolytic Behavior and Electronic Aspects
Research on the hydrolytic behavior of methoxypurines, including 6-methoxypurines, uncovers complex reactions leading to a variety of products. This area of study is crucial for understanding the stability and reactivity of purine derivatives under different conditions, which has implications for their synthesis and potential biological applications (Wong & Fuchs, 1974).
Antiviral Applications
The exploration of purine derivatives for antiviral applications is a significant area of research. Some studies have focused on synthesizing acyclic nucleotide analogues derived from purines, showing moderate activity against various viruses. These findings contribute to the development of new antiviral agents, particularly those targeting herpes simplex virus and other related viral infections (Hocek et al., 1996).
Structural Analysis and Tautomerism
Investigations into the geometry and solution tautomerism of purines, including derivatives like 6-methoxypurine, provide insights into their structural characteristics and stability. Ab initio and density functional theory (DFT) calculations have been employed to predict the geometries and tautomeric equilibriums of these molecules, which are essential for understanding their chemical and biological properties (Broo & Holmen, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(2-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-7-3-2-4-8-11/h2-10H,1H3,(H2,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGATNMXSAOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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